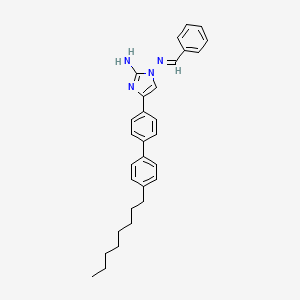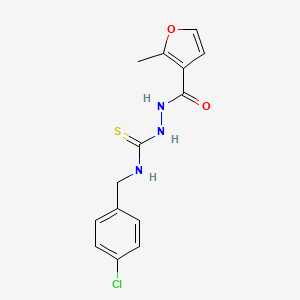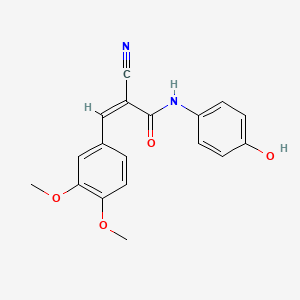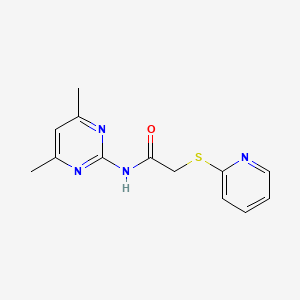![molecular formula C16H15N3O5 B5862907 N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. The compound has been shown to interact with various proteins and enzymes, including cyclooxygenase-2, phospholipase A2, and protein kinase C.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been found to have various biochemical and physiological effects, depending on the concentration and context of its use. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in high yields and purity. It has also been extensively studied and characterized, making it a valuable tool for studying various biological processes. However, the compound also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic potential. Another area of research is the exploration of the compound's potential applications in other areas, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide involves several steps, including the condensation of 2-methoxybenzoyl chloride and 3-nitrobenzene-1-carboximidamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. The synthesis method has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
N-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a probe for studying various biochemical and physiological processes, such as protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-3-2-5-11(14)10-15(20)24-18-16(17)12-6-4-7-13(9-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOKQORWNKMJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)

![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)


![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
